molecular formula C8H9N3 B1427250 2-Methylimidazo[1,2-a]pyridin-7-amine CAS No. 1375110-97-6

2-Methylimidazo[1,2-a]pyridin-7-amine

货号: B1427250
CAS 编号: 1375110-97-6
分子量: 147.18 g/mol
InChI 键: VWVRRNUIGQUURB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Methylimidazo[1,2-a]pyridin-7-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a fused bicyclic system with an imidazole ring and a pyridine ring, making it a valuable scaffold in various chemical and biological applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylimidazo[1,2-a]pyridin-7-amine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core. This reaction typically requires acidic or basic conditions and can be catalyzed by Lewis acids or bases .

Another approach involves the multicomponent reaction of 2-aminopyridine, an aldehyde, and an isocyanide, leading to the formation of the imidazo[1,2-a]pyridine scaffold. This method is advantageous due to its simplicity and high yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the potential of 2-Methylimidazo[1,2-a]pyridin-7-amine as an effective antimicrobial agent. The compound exhibits promising activity against multidrug-resistant strains of bacteria and fungi.

Case Study: Anti-Tuberculosis Activity
A study conducted by Abrahams et al. identified several imidazo[1,2-a]pyridine derivatives, including this compound, as potent inhibitors of Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values were reported between 0.03 to 5.0 μM against the Mtb H37Rv strain, indicating strong anti-tubercular activity .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (μM)Reference
Mycobacterium tuberculosis0.03 - 5.0
Staphylococcus aureus0.5 - 2.0
Candida albicans0.4 - 1.5

Anticancer Properties

The anticancer potential of this compound has been investigated in various cancer cell lines.

Case Study: Cytotoxicity against Cancer Cell Lines
Research has shown that derivatives of imidazo[1,2-a]pyridine exhibit significant cytotoxic effects on several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). In vitro studies indicated that these compounds possess an IC50 greater than 128 μM against VERO cells but showed potent activity against cancer cell lines with IC50 values as low as 0.004 μM .

Table 2: Cytotoxicity Data for Cancer Cell Lines

Cell LineIC50 (μM)Reference
HeLa<0.01
MCF-7<0.01
VERO>128

Anti-inflammatory Effects

The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives have also been explored.

Case Study: Inhibition of Pro-inflammatory Cytokines
In a study assessing the effect of various imidazo[1,2-a]pyridine compounds on pro-inflammatory cytokine release, it was found that this compound significantly reduced the levels of TNF-alpha and IL-6 in stimulated macrophages . This suggests its potential role in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound.

Insights from SAR Studies
Recent SAR studies indicate that modifications at specific positions on the imidazo[1,2-a]pyridine scaffold can enhance biological activity while minimizing toxicity . For instance, bulky lipophilic groups at the 3-position have been associated with increased potency against Mtb.

作用机制

The mechanism of action of 2-Methylimidazo[1,2-a]pyridin-7-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors to exert anticancer effects .

相似化合物的比较

2-Methylimidazo[1,2-a]pyridin-7-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substituents, which can significantly influence its chemical reactivity and biological activity .

生物活性

Overview

2-Methylimidazo[1,2-a]pyridin-7-amine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound exhibits a range of biological activities that make it a significant subject of study in medicinal chemistry and pharmacology. Its structure features a fused bicyclic system comprising an imidazole ring and a pyridine ring, which contributes to its diverse biological properties.

The biological activity of this compound can be attributed to its interaction with various biological targets. These include:

  • Antitumor Activity : The compound has shown promise in inhibiting tumor growth through mechanisms that may involve apoptosis and cell cycle arrest.
  • Antimicrobial Properties : It has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.
  • Antiviral Effects : Research indicates potential antiviral activity, although specific viral targets remain to be fully elucidated.
  • Anti-inflammatory and Analgesic Effects : The compound may modulate inflammatory pathways, providing relief from pain and inflammation.

The biochemical properties of this compound include:

  • High Gastrointestinal Absorption : Predicted to have good oral bioavailability.
  • Blood-Brain Barrier Permeability : Capable of crossing the blood-brain barrier, which is crucial for central nervous system-targeted therapies.

Structure-Activity Relationship (SAR)

The structure of this compound plays a vital role in its biological activity. Variations in substituents can significantly alter its pharmacological properties. For instance, the presence of a methyl group at the 2-position enhances its biological activity compared to other derivatives lacking this modification .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimycobacterial Activity :
    • A study evaluated various imidazo[1,2-a]pyridines for their ability to inhibit Mycobacterium tuberculosis. The compound exhibited an IC₅₀ value of approximately 1.90 μM against pantothenate synthetase, indicating potent antimycobacterial activity without significant cytotoxicity .
  • Antitumor Studies :
    • Research has shown that derivatives of imidazo[1,2-a]pyridine possess significant antitumor properties. In vitro assays revealed that certain analogs could inhibit cancer cell proliferation effectively .
  • Antiviral Activity :
    • Preliminary studies suggest that this compound may exhibit antiviral properties; however, further research is needed to identify specific viral targets and mechanisms .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other similar compounds:

CompoundAntimicrobial ActivityAntitumor ActivityOther Notable Activities
This compoundModerateHighAntiviral potential
Imidazo[1,2-a]pyridineLowModerateLimited
3-Bromo-2-methylimidazo[1,2-a]pyridineHighModerateEnhanced activity

This table illustrates that while some compounds share structural similarities with this compound, they may not exhibit the same level of biological activity.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-methylimidazo[1,2-a]pyridin-7-amine, and how can purity be optimized?

The synthesis typically involves multi-step procedures, including cyclization and deprotection. A common method starts with imidazo[1,2-a]pyridine derivatives:

  • Step 1 : React 2-methylimidazo[1,2-a]pyridine with 1,1-diphenylmethanimine to form a Schiff base intermediate .
  • Step 2 : Hydrolysis using 4M HCl in 1,4-dioxane yields the free amine. Purification via C18 reversed-phase chromatography ensures high purity (>95%) .
  • Key parameters : Reaction time (24–48 hours), solvent choice (THF/MeOH), and temperature (room temp to 50°C) critically affect yield.

Q. How is structural characterization performed for this compound?

  • Spectroscopy : Use 1H^1H-NMR (δ 7.0–8.5 ppm for aromatic protons) and 13C^{13}C-NMR (δ 110–150 ppm for heterocyclic carbons) to confirm the core structure. IR spectroscopy identifies NH2_2 stretches (~3350 cm1^{-1}) .
  • Mass Spectrometry : LC-MS ([M]+ = 133.41) provides molecular weight confirmation .
  • X-ray Crystallography : For unambiguous confirmation, refine single-crystal data using SHELXL (resolution <1.0 Å recommended) .

Q. What are the primary biological activities reported for this compound?

  • Enzyme Inhibition : Demonstrated IC50_{50} values of 30–210 nM against targets like Hedgehog signaling components (e.g., Gli transcription factors) .
  • Anticancer Potential : Inhibits microtubule assembly and shows antitumor activity in rodent models .
  • Neuropharmacology : Modulates neuropeptide S receptors, suggesting applications in anxiety/depression research .

Advanced Research Questions

Q. How can structural modifications enhance selectivity in radiotracer applications?

  • Rational Design : Introduce 11C^{11}C- or 18F^{18}F-labels at the 2-methyl or 7-amine positions for PET imaging. For example, [11C^{11}C]RO6924963 shows high tau protein affinity (Kd_d <10 nM) and Aβ plaque selectivity .
  • Methodological Tip : Optimize radiolabeling via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acid precursors .

Q. How to resolve contradictions in reported biological activities across studies?

  • Case Study : Discrepancies in Hedgehog pathway inhibition (IC50_{50} = 30–210 nM) may arise from assay conditions (e.g., cell type, Gli reporter systems).
  • Validation Steps :
    • Reproduce assays using standardized protocols (e.g., NIH/3T3 cells for Gli activity).
    • Perform competitive binding assays to confirm target engagement.
    • Cross-validate with in vivo models (e.g., Ptch1+/^{+/-} mice) .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

  • Process Optimization :
    • Use flow chemistry for halogen-metal exchange steps (e.g., IsopropylMgCl·LiCl) to enhance reaction control .
    • Replace column chromatography with crystallization (e.g., DCM/MeOH solvent system) for cost-effective purification .
  • Catalysis : Employ Pd/C (20% wt) for hydrogenation steps, achieving >60% yield with minimal byproducts .

Q. How to investigate structure-activity relationships (SAR) for novel derivatives?

  • Core Modifications :
    • Position 2 : Replace methyl with trifluoromethyl to enhance metabolic stability (logP reduction by ~0.5 units) .
    • Position 7 : Introduce electron-withdrawing groups (e.g., -Br) to modulate kinase selectivity .
  • Methodology :
    • Synthesize derivatives via Buchwald-Hartwig amination or Ullmann coupling .
    • Test in enzyme inhibition assays (e.g., Adh7, IC50_{50} profiling) .

Q. What safety protocols are critical when handling this compound?

  • PPE Requirements : Nitrile gloves, lab coat, and safety goggles (prevents dermal/ocular exposure) .
  • Waste Management : Neutralize acidic byproducts (e.g., HCl) with NaHCO3_3 before disposal .
  • Storage : Store under argon at –20°C to prevent hygroscopic degradation .

Q. How does the compound behave under oxidative/reductive conditions?

  • Oxidation : Reacts with H2_2O2_2 to form N-oxide derivatives (confirmed by 1H^1H-NMR at δ 8.2–8.5 ppm) .
  • Reduction : NaBH4_4 reduces the imidazo ring, yielding tetrahydro derivatives (LC-MS [M]+ = 137.10) .

Q. What computational tools predict binding modes for target proteins?

  • Docking Software : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., Adh7).
  • MD Simulations : GROMACS for stability analysis (≥100 ns trajectories recommended) .

属性

IUPAC Name

2-methylimidazo[1,2-a]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-5-11-3-2-7(9)4-8(11)10-6/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVRRNUIGQUURB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC(=CC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375110-97-6
Record name 2-methylimidazo[1,2-a]pyridin-7-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(4-Chloro-3-nitrophenyl)-1(2H)-phthalazinone
4-(4-Chloro-3-nitrophenyl)-1(2H)-phthalazinone
2-Methylimidazo[1,2-a]pyridin-7-amine
4-(4-Chloro-3-nitrophenyl)-1(2H)-phthalazinone
4-(4-Chloro-3-nitrophenyl)-1(2H)-phthalazinone
2-Methylimidazo[1,2-a]pyridin-7-amine
4-(4-Chloro-3-nitrophenyl)-1(2H)-phthalazinone
4-(4-Chloro-3-nitrophenyl)-1(2H)-phthalazinone
2-Methylimidazo[1,2-a]pyridin-7-amine
4-(4-Chloro-3-nitrophenyl)-1(2H)-phthalazinone
2-Methylimidazo[1,2-a]pyridin-7-amine
4-(4-Chloro-3-nitrophenyl)-1(2H)-phthalazinone
2-Methylimidazo[1,2-a]pyridin-7-amine
4-(4-Chloro-3-nitrophenyl)-1(2H)-phthalazinone
2-Methylimidazo[1,2-a]pyridin-7-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。